molecular formula C24H27F3N4O3 B2426676 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 921924-77-8

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2426676
CAS RN: 921924-77-8
M. Wt: 476.5
InChI Key: ANNMNUCYSKAUPZ-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds structurally related to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been studied for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds show promise in pre-clinical tests for clinical efficacy in treating conditions like emesis and depression due to their high affinity, oral activity, and long central duration of action. For instance, a related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates significant efficacy in these areas due to its water solubility and pharmacological profile (Harrison et al., 2001).

Orexin Receptor Modulation

Research into orexin receptors, specifically targeting orexin-1 (OX1R) and orexin-2 (OX2R) receptors, highlights the role of these receptors in sleep-wake regulation and stress response. Compounds with structural similarities to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been evaluated for their ability to modulate these receptors, influencing sleep patterns and stress-induced hyperarousal without inducing significant hypnotic effects. This suggests potential applications in treating insomnia or stress-related disorders without the side effects typically associated with sedatives (Dugovic et al., 2009).

Molecular Structure Analysis

Studies have also focused on the synthesis and crystal structure analysis of compounds related to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide," providing insights into their molecular configurations, interactions, and potential for forming extended networks. These analyses contribute to a deeper understanding of the compound's chemical properties and its potential interactions within biological systems. For example, research on the crystal structure of related compounds has revealed specific bonding patterns and molecular conformations that could inform the development of more effective pharmaceutical agents (Buu et al., 2019).

Anticancer Applications

The development of novel compounds with potential anticancer activity is another area of interest. Derivatives structurally related to "N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Initial studies indicate that some of these derivatives exhibit promising activity, suggesting the potential for further development into therapeutic agents for cancer treatment (Fang et al., 2016).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N4O3/c1-30-8-7-17-13-16(5-6-20(17)30)21(31-9-11-34-12-10-31)15-28-22(32)23(33)29-19-4-2-3-18(14-19)24(25,26)27/h2-6,13-14,21H,7-12,15H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNMNUCYSKAUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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